![molecular formula C32H38O15 B1246583 BK223A; LL 15G256alpha](/img/structure/B1246583.png)
BK223A; LL 15G256alpha
Overview
Description
BK223A; LL 15G256alpha is a natural product found in Halorosellinia oceanica and Talaromyces verruculosus with data available.
Scientific Research Applications
BK223A and Related Compounds
- Chemical Composition and Applications in Basidiomycete Cultures : A study identified BK223A as one of several compounds isolated from cultures of the basidiomycete Albatrellus confluens. The structure of BK223A was established using spectroscopic and chemical methods, suggesting its potential utility in chemical research and biological studies (Zhou et al., 2009).
BK Channel Research
Alternative Splicing of BK Channel α-Subunits : Research indicates that the α-subunits of large conductance calcium- and voltage-activated potassium (BK) channels are encoded by a single gene that undergoes extensive alternative pre-mRNA splicing. This process generates functionally diverse BK channel α-subunits with distinct tissue distribution and regulatory properties, contributing to physiological diversity (Chen et al., 2005).
Role in Human Epilepsy and Paroxysmal Movement Disorder : A mutation in the α subunit of the BK channel was linked to a syndrome of coexistent generalized epilepsy and paroxysmal dyskinesia. This finding underscores the significance of BK channels in the pathogenesis of human neurological diseases (Du et al., 2005).
Impact on Glioma Cell Death : Studies on large-conductance Ca(2+)-activated K(+) channels (BKCa channels) found that BKCa channel openers induce death in human glioma cells. This suggests potential therapeutic applications of BK channel modulators in cancer treatment (Debska-Vielhaber et al., 2009).
BK Channel Modulators Overview : An extensive review of BK channel modulators categorizes various chemical entities, providing insights into the BK channel as a drug target and highlighting structure-activity relationships. This could be useful for developing new therapeutic agents (Nardi & Olesen, 2008).
properties
IUPAC Name |
12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILNQIVBJLREP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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